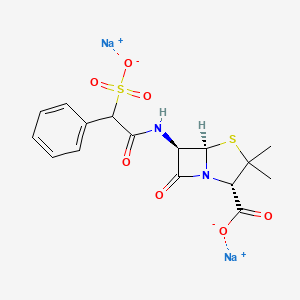
Sulbenicillin (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulbenicillin (disodium) is a semi-synthetic penicillin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, and anaerobic Bacteroides, as well as gram-positive bacteria sensitive to Penicillin G . Sulbenicillin is often used in combination with other antibiotics, such as dibekacin, to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulbenicillin (disodium) involves several key steps:
Acylation Reaction: The process begins with the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, such as sulfophenylacetic acid.
Formation of Intermediate Compounds: The acylation reaction produces intermediate compounds, which are then further reacted with chlorosulfonic acid to generate the desired sulfonated product.
Final Conversion: The final step involves the conversion of the sulfonated intermediate into Sulbenicillin (disodium) through neutralization with sodium hydroxide.
Industrial Production Methods: Industrial production of Sulbenicillin (disodium) follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Sulbenicillin (disodium).
Chemical Reactions Analysis
Types of Reactions: Sulbenicillin (disodium) undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Penicilloic Acid Derivatives: Formed from hydrolysis of the beta-lactam ring.
Sulfoxide or Sulfone Derivatives: Resulting from oxidation reactions.
Substituted Sulbenicillin Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Sulbenicillin (disodium) has a wide range of scientific research applications:
Mechanism of Action
Sulbenicillin (disodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) located on the bacterial cell membrane . By binding to these proteins, Sulbenicillin disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and ultimately bacterial cell death .
Comparison with Similar Compounds
Ampicillin: Another semi-synthetic penicillin with a similar mechanism of action but a different spectrum of activity.
Carbenicillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa but less effective against gram-positive bacteria.
Ticarcillin: Similar to Carbenicillin, with a broader spectrum of activity against gram-negative bacteria.
Uniqueness of Sulbenicillin: Sulbenicillin (disodium) is unique due to its enhanced activity against both gram-negative and gram-positive bacteria, making it a versatile antibiotic for various infections . Its combination use with other antibiotics, such as dibekacin, further enhances its efficacy and reduces the likelihood of bacterial resistance .
Properties
Molecular Formula |
C16H16N2Na2O7S2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1 |
InChI Key |
FWRNIJIOFYDBES-HCIBPFAFSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















